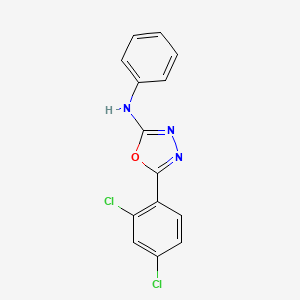

5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine

Description

5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles

Properties

CAS No. |

112697-75-3 |

|---|---|

Molecular Formula |

C14H9Cl2N3O |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

5-(2,4-dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C14H9Cl2N3O/c15-9-6-7-11(12(16)8-9)13-18-19-14(20-13)17-10-4-2-1-3-5-10/h1-8H,(H,17,19) |

InChI Key |

WHXIKDNBKVNZGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dichlorobenzohydrazide with phenyl isocyanate under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature, pressure, and residence time .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid: Another compound with a similar dichlorophenyl group, used primarily as a herbicide.

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine: A compound with similar structural features, studied for its potential pharmacological activities.

Uniqueness

5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Biological Activity

5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 306.15 g/mol. The compound features a dichlorophenyl group which contributes to its biological activity through electronic effects and steric hindrance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.15 g/mol |

| LogP | 4.21 |

| PSA (Polar Surface Area) | 54.18 Ų |

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives, including this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

Case Study Findings:

- A study reported that oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.58 to 8.74 µM against selected microbial strains .

- The compound's effectiveness was compared to standard antibiotics like amoxicillin and fluconazole, indicating potential as a new antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Research Findings:

- In vitro studies showed that the compound exhibited cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Structure–activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups enhanced its anticancer efficacy .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated.

Evaluation Results:

- The DPPH assay demonstrated that the compound possessed significant antioxidant activity with an IC50 value of 22.3 µM . This suggests its potential role in mitigating oxidative stress-related diseases.

Structure–Activity Relationships (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.